molecular formula C15H17NO3S B8489402 2-[(2,5-Dimethylphenyl)methylsulfonyl]-4-methylpyridine 1-oxide CAS No. 81167-93-3

2-[(2,5-Dimethylphenyl)methylsulfonyl]-4-methylpyridine 1-oxide

Cat. No. B8489402
Key on ui cas rn: 81167-93-3
M. Wt: 291.4 g/mol
InChI Key: JHNURFXKFRMZJF-UHFFFAOYSA-N
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Patent
US07064139B2

Procedure details

The sulfide isolated in step (a) above was dissolved in 20 ml of glacial acetic acid and 1.5 ml of 30% hydrogen peroxide was added along with 100 mg of sodium tungstate. The reaction mixture was heated at 40° C. for one hour, cooled, and poured into water to percipitate the product. Yield, 1.46 or 89%. NMR supported the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
sodium tungstate
Quantity
100 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH2:9][S:10][C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][N+:12]=1[O-:18].OO.[OH2:21].C(O)(=[O:24])C>[O-][W]([O-])(=O)=O.[Na+].[Na+]>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH2:9][S:10]([C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][N+:12]=1[O-:18])(=[O:24])=[O:21] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)CSC1=[N+](C=CC(=C1)C)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
OO
Name
sodium tungstate
Quantity
100 mg
Type
catalyst
Smiles
[O-][W](=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(C=C1)C)CS(=O)(=O)C1=[N+](C=CC(=C1)C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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